N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-methylphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methylphenyl group, a pyrazolyl group, and a furan ring, all connected through a methanesulfonamide linkage. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-methylphenyl)methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Methylphenyl Group: The initial step involves the preparation of the 3-methylphenyl group through Friedel-Crafts alkylation, using toluene and an alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Pyrazolyl Group: The 2-methylpyrazolyl group is synthesized via the reaction of hydrazine with an α,β-unsaturated carbonyl compound, followed by methylation.
Construction of the Furan Ring: The furan ring is typically formed through the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the three components using a methanesulfonamide linker. This step requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the sulfonamide bond.
Chemical Reactions Analysis
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-methylphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, and can be used in the design of new therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-methylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-methylphenyl)methanesulfonamide can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.
Furosemide: A diuretic used to treat fluid retention and hypertension.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-4-3-5-14(10-13)12-24(21,22)19-11-15-6-7-17(23-15)16-8-9-18-20(16)2/h3-10,19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPKKJVFPVXMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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